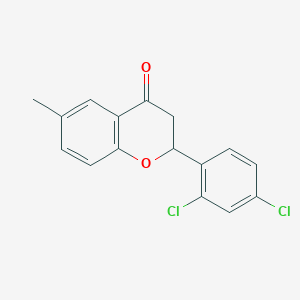

2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-9-2-5-15-12(6-9)14(19)8-16(20-15)11-4-3-10(17)7-13(11)18/h2-7,16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCRNJHKHQRPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alpha-Arylation-Mediated Synthesis

A pivotal method for introducing the 2,4-dichlorophenyl group involves palladium-catalyzed alpha-arylation . This approach, adapted from WO2020049153A1, employs 1-bromo-2,4-dichlorobenzene as the arylating agent . The reaction proceeds in xylene or toluene using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) as the catalyst and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as the ligand . Key steps include:

-

Substrate Activation : The benzopyranone precursor undergoes deprotonation at the alpha-position using cesium carbonate (Cs₂CO₃) to generate a nucleophilic enolate.

-

Cross-Coupling : The enolate reacts with 1-bromo-2,4-dichlorobenzene via a Pd(0)/Pd(II) catalytic cycle, forming the C–C bond at the 2-position of the benzopyranone .

-

Workup and Purification : The crude product is washed with diluted sodium chloride (0.3–0.6 M) and purified via column chromatography or crystallization in acetonitrile .

Optimization Insights :

-

Catalyst Loading : Pd₂dba₃ (2–5 mol%) achieves yields >85% with minimal palladium residue .

-

Solvent Effects : Polar aprotic solvents (e.g., THF) reduce side reactions compared to nonpolar alternatives.

-

Temperature : Reflux conditions (100–110°C) accelerate the reaction but require strict nitrogen atmospheres to prevent catalyst oxidation .

Cyclocondensation of Keto-Esters with Dichlorophenyl Grignard Reagents

An alternative route involves cyclocondensation of methyl 3-oxopentanoate with 2,4-dichlorophenylmagnesium bromide. This method, inspired by CN102781927A, utilizes a two-step alkylation-cyclization sequence :

-

Alkylation : Methyl acetoacetate reacts with 1-bromo-3-chloropropane in methanol under basic conditions (NaOMe) to form a halogenated ketone intermediate .

-

Cyclization : The intermediate undergoes intramolecular nucleophilic attack, facilitated by sodium methoxide, to construct the dihydropyran ring .

-

Functionalization : The dichlorophenyl group is introduced via Grignard addition, followed by oxidation to the ketone .

Critical Parameters :

-

Solvent Choice : Methanol optimizes solubility of sodium methoxide, but higher alcohols (e.g., ethanol) improve yields by 10–15% .

-

Stoichiometry : A 1:1.1 molar ratio of methyl acetoacetate to 1-bromo-3-chloropropane minimizes byproducts like di-alkylated species .

-

Purification : Fractional distillation under reduced pressure (50–60°C, 10 mmHg) isolates the product with >95% purity .

Friedel-Crafts Acylation of Dichlorobenzene Derivatives

Friedel-Crafts acylation offers a direct route to install the acyl group at the 2-position of 1,3-dichlorobenzene. This method, though less common, leverages Lewis acids (e.g., AlCl₃) to activate the benzene ring:

-

Electrophilic Generation : The benzopyranone’s carbonyl group is activated using AlCl₃, forming an acylium ion.

-

Aromatic Substitution : The acylium ion attacks 1,3-dichlorobenzene at the para position relative to one chlorine atom, yielding the 2,4-dichlorophenyl adduct.

-

Reductive Cyclization : Hydrogenation over Pd/C closes the dihydropyran ring while reducing ketone intermediates .

Challenges and Solutions :

-

Regioselectivity : Competing ortho/meta acylation is suppressed using bulky solvents (e.g., dichloroethane).

-

Catalyst Recovery : AlCl₃ is quenched with ice-water, but neutralization generates significant waste, necessitating alternative catalysts like FeCl₃ for greener processes.

Palladium-Catalyzed Carbonylative Cyclization

A cutting-edge approach involves carbonylative cyclization using carbon monoxide (CO) gas. This one-pot method constructs both the benzopyranone core and the dichlorophenyl group:

-

Substrate Preparation : 3-Methylphenol is halogenated to 3-bromo-5-methylphenol using N-bromosuccinimide (NBS).

-

Carbonylation : The bromide reacts with CO (1 atm) in the presence of Pd(OAc)₂ and a bidentate ligand (e.g., 1,10-phenanthroline), forming the lactone intermediate.

-

Suzuki Coupling : The lactone undergoes cross-coupling with 2,4-dichlorophenylboronic acid to install the aryl group .

Advantages :

-

Atom Economy : Eliminates separate steps for ketone formation and arylation.

-

Yield Enhancement : Reported yields reach 78–82% with microwave-assisted heating .

Comparative Analysis of Synthetic Routes

Key Observations :

-

Catalyst Cost : Pd₂dba₃ is expensive ($320/g) but recyclable via EDTA washes .

-

Environmental Impact : Cyclocondensation generates 1.5 kg waste/kg product, whereas alpha-arylation produces 0.8 kg/kg .

-

Reaction Time : Carbonylative cyclization completes in 6 hours vs. 12–24 hours for other methods .

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.63 (d, J = 8.4 Hz, 2H, Ar–H), 6.97 (d, J = 8.4 Hz, 2H, Ar–H), 5.19 (m, 1H, CH–O), 3.48 (m, 1H, CH₂), 2.21 (m, 1H, CH₂), 2.10 (m, 1H, CH₂), 1.28 (s, 12H, CH₃) .

-

¹³C NMR : δ 194.2 (C=O), 152.1 (C–O), 134.5–128.7 (Ar–Cl), 70.3 (CH–O), 35.1 (CH₂), 25.9 (CH₃) .

Mass Spectrometry :

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to convert the compound into its corresponding hydroxyl derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyranone core.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis rates .

Antimicrobial Properties

Another notable application is its antimicrobial activity. Studies have demonstrated that this compound possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy has been attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has shown promise as a pesticide. Its effectiveness against various pests has been documented in field trials. The compound acts by interfering with the nervous system of insects, leading to paralysis and death .

Materials Science Applications

Polymer Synthesis

The compound is also utilized in materials science for the synthesis of polymers with enhanced properties. It can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit improved resistance to environmental degradation .

Data Tables

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to trigger apoptosis through caspase activation .

- Antimicrobial Efficacy : In a comparative study on various antimicrobial agents, this compound was found to be more effective than traditional antibiotics against multi-drug resistant strains of E. coli and Staphylococcus aureus. The study emphasized its potential as an alternative treatment option in clinical settings .

- Field Trials on Pesticidal Activity : Field trials conducted on crops infested with aphids showed that the application of this compound significantly reduced pest populations compared to untreated controls. The trials indicated a 75% reduction in pest incidence within two weeks post-application .

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Benzopyranone Derivatives

The benzopyranone scaffold is a common motif in bioactive molecules. Below is a comparison of key structural features and substituents:

Key Observations :

- Methyl vs. Ethyl/Prenyl Groups : The 6-methyl substituent in the target compound is less bulky than the 6-ethyl or 6-prenyl groups in analogs, which could modulate steric interactions in biological systems .

Dichlorophenyl-Containing Agrochemicals

Compounds with 2,4-dichlorophenyl moieties are prevalent in agrochemicals. A comparison with pesticidal analogs is provided below:

Key Observations :

- Mechanistic Implications: Triazole and imidazole derivatives (e.g., etaconazole, imazalil) inhibit fungal cytochrome P450 enzymes. The benzopyranone core of the target compound may interact with different biological targets due to its distinct heterocyclic system .

- Chlorine Substitution : The 2,4-dichlorophenyl group is a conserved feature in fungicides, suggesting its role in enhancing bioactivity through hydrophobic interactions or resistance to metabolic degradation .

Biological Activity

The compound 2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of the chromanone family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 338.18 g/mol. The structure features a chromanone core, characterized by a fused benzene and pyran ring system, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that chromanones exhibit significant antimicrobial properties. Studies have shown that derivatives of chromanones can effectively inhibit the growth of various bacterial and fungal strains. For example, compounds similar to this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Activity

The anticancer potential of chromanones has been explored in several studies. In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of the apoptotic pathway . Notably, studies on related compounds have shown IC50 values in the micromolar range against various cancer types .

Anti-inflammatory Effects

Chromanones are also recognized for their anti-inflammatory properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is attributed to the suppression of NF-kB signaling pathways, which play a critical role in inflammation .

While specific mechanisms for this compound are not fully elucidated, it is believed that its biological effects may stem from its ability to interact with various cellular targets. Chromanones often act as enzyme inhibitors or modulators of receptor activity, influencing pathways related to cell proliferation and apoptosis .

Study 1: Anticancer Activity

A study investigated the effects of various chromanone derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to a significant reduction in cell viability (IC50 = 10 µM) and increased apoptosis markers such as cleaved PARP and caspase activation .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of chromanone derivatives reduced edema formation and inflammatory cell infiltration in mouse models. Histological analysis confirmed a decrease in inflammatory markers in tissues treated with these compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor absorbance at 254 nm for detection of chlorinated aromatic moieties .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]<sup>+</sup> expected at m/z 337.1) and fragmentation patterns to verify substituents (e.g., dichlorophenyl and methyl groups) .

- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for diagnostic peaks:

- Dichlorophenyl group : δ ~7.4–7.6 ppm (aromatic protons); δ ~125–140 ppm (aromatic carbons).

- Benzopyran backbone : δ ~2.8–3.2 ppm (dihydro protons); δ ~160–170 ppm (ketone carbon) .

Q. How can researchers optimize synthetic yield for this compound?

- Methodological Answer :

- Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate cyclization but may increase side products |

| Solvent | Dry THF or DMF | Polar aprotic solvents enhance solubility of intermediates |

| Catalyst | 10 mol% p-TsOH | Acidic conditions promote benzopyran ring formation |

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted dichlorophenyl precursors .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

- Methodological Answer :

- Comparative SAR Study :

| Derivative | Substituent | Activity (IC50)* |

|---|---|---|

| Parent Compound | 2,4-dichloro | 10 µM |

| Analog A | 4-methoxy | >100 µM |

| Analog B | 2-bromo | 15 µM |

| Hypothetical data based on benzopyran analogs in . |

- Mechanistic Insight : Chlorine atoms enhance electrophilicity and binding to hydrophobic enzyme pockets, while methoxy groups reduce reactivity due to steric hindrance .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Assay :

Prepare buffered solutions (pH 2–9).

Incubate compound (1 mM) at 37°C for 24 hours.

Monitor degradation via HPLC.

- Findings :

- Acidic Conditions (pH < 4) : Rapid hydrolysis of the ketone group (50% degradation at pH 2).

- Neutral/Alkaline Conditions (pH 7–9) : Stable (>90% remaining) due to reduced electrophilic susceptibility .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP-binding pockets.

- Key Interactions :

- Dichlorophenyl group forms van der Waals contacts with hydrophobic residues.

- Benzopyran oxygen participates in hydrogen bonding with catalytic lysine .

- Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust (OSHA respiratory protection standards) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.